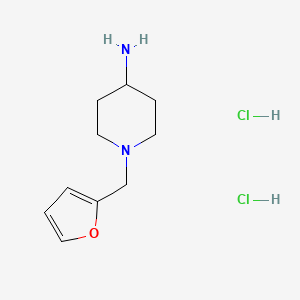

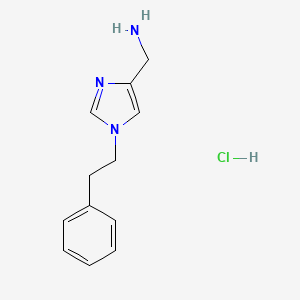

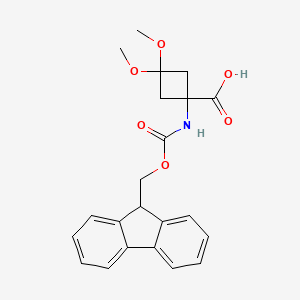

Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Phenyl 4-((3-(thiophen-2-yl)ureido)methyl)piperidine-1-carboxylate is a complex molecule that appears to be related to various piperidine derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on piperidine derivatives and their biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions, including alkylation, acylation, and reductive amination. For instance, the synthesis of piperidine ring-modified alcohol and methyl ether analogs of methyl phenyl(piperidin-2-yl)acetate was achieved through alkylation and/or acylation followed by lithium aluminum hydride reduction . Similarly, novel thiophene/phenyl-piperidine hybrid chalcones were prepared by reacting 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by NMR and IR spectroscopy, as well as crystallography. For example, the crystal structures of thiophene/phenyl-piperidine hybrid chalcones revealed that the piperidine rings adopt chair conformations, and the thiophene rings are planar . These structural features are crucial for the biological activity of the compounds and could be relevant to the molecular structure analysis of this compound.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. The presence of functional groups such as carboxamides, sulfonamides, and ureas in the piperidine framework can lead to interactions with biological targets. For instance, trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidines were found to be micro opioid receptor antagonists , and novel (4-piperidin-1-yl)-phenyl sulfonamides showed potent agonist activity at the human beta(3)-adrenergic receptor . These findings suggest that this compound may also engage in specific chemical reactions with biological receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of a thiophene ring can contribute to the lipophilicity of the compound, as seen in the synthesis and evaluation of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas . The solubility, melting point, and stability of these compounds can be determined through experimental methods such as mass spectrometry and elemental analysis . These properties are essential for the pharmacokinetic profile of the compounds and would be important to consider for this compound.

Propiedades

IUPAC Name |

phenyl 4-[(thiophen-2-ylcarbamoylamino)methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c22-17(20-16-7-4-12-25-16)19-13-14-8-10-21(11-9-14)18(23)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOHGKOYPLPBRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)

![4-(Methylsulfanyl)-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B3001672.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)

![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)